molecular formula C11H13F2N B13595689 3-(2,3-Difluorobenzyl)pyrrolidine

3-(2,3-Difluorobenzyl)pyrrolidine

Cat. No.: B13595689
M. Wt: 197.22 g/mol
InChI Key: UGSAIVWJCBBLCF-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine (B122466) Frameworks in Advanced Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. nih.govnih.gov Its prevalence stems from its unique three-dimensional structure, which allows for the exploration of pharmacophore space and can contribute significantly to the stereochemistry of a molecule. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides increased 3D coverage, which can enhance properties like solubility and lipophilicity. nih.gov This makes the pyrrolidine scaffold one of the most favored in medicinal chemistry and drug design. nih.gov Furthermore, pyrrolidine and its derivatives are widely utilized as ligands for transition metals and as effective chiral controllers in asymmetric synthesis. nih.govresearchgate.net

Significance of Fluorine Substitution in Chemical Scaffolds for Research

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and drug design. nih.govnih.govresearchgate.net Fluorine's high electronegativity and small size allow it to modulate a molecule's physicochemical properties without introducing significant steric hindrance. benthamscience.comnih.gov Judicious placement of fluorine can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. nih.govnih.govresearchgate.net The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups, which is a critical factor in controlling a compound's physical properties. researchgate.net Furthermore, the substitution of fluorine can block sites of metabolic oxidation, a common pathway for drug clearance in the body. mdpi.com The increasing use of fluorinated compounds in drug discovery has spurred the development of new synthetic methods to access a wider variety of these valuable molecules. nih.govresearchgate.net

Rationale for Comprehensive Academic Investigation of 3-(2,3-Difluorobenzyl)pyrrolidine Architecture

The specific architecture of this compound presents a compelling case for detailed academic investigation. This molecule combines the desirable properties of the pyrrolidine scaffold with the unique electronic contributions of a difluorobenzyl group. The presence of two fluorine atoms on the benzyl (B1604629) ring is expected to significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Understanding the interplay between the pyrrolidine core and the difluorinated aromatic ring is crucial for predicting its behavior in biological systems and its potential as a building block for more complex molecules. A comprehensive study of its synthesis, properties, and potential applications can provide valuable insights for the design of novel therapeutic agents and research tools.

Historical Development of Pyrrolidine Synthesis Methodologies

The synthesis of pyrrolidine and its derivatives has a rich history, with methods evolving from classical approaches to more modern, efficient, and stereoselective strategies. Traditionally, pyrrolidines were often synthesized from readily available cyclic precursors like proline and 4-hydroxyproline (B1632879). nih.gov These methods typically involve the functionalization of the existing pyrrolidine ring. nih.gov

Over time, new methodologies have been developed that allow for the construction of the pyrrolidine skeleton from acyclic starting materials. These approaches often involve cyclization reactions, which can be either intramolecular or intermolecular. nih.gov The development of organocatalysis has provided powerful tools for the enantioselective synthesis of chiral pyrrolidines. researchgate.net For instance, 1,3-dipolar cycloaddition reactions involving azomethine ylides have become a popular method for constructing the pyrrolidine ring. nih.gov More recently, advancements in catalysis, including the use of iridium and rhodium complexes, have enabled highly efficient and selective N-heterocyclization and C-H amination reactions to form pyrrolidines. organic-chemistry.org The application of microwave-assisted organic synthesis has also had a significant impact, increasing synthetic efficiency and aligning with the principles of green chemistry. nih.gov

Chemical and Physical Properties

Property Value
Molecular Formula C₁₁H₁₃F₂N
Molecular Weight 197.23 g/mol
Physical State Not specified, likely a liquid or low-melting solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in the provided search results. However, general synthetic strategies for substituted pyrrolidines can be inferred. A plausible route would involve the alkylation of a suitable pyrrolidine precursor with a 2,3-difluorobenzyl halide. For instance, reacting a protected 3-lithiopyrrolidine with 2,3-difluorobenzyl bromide could yield the desired product after deprotection.

Alternatively, a reductive amination reaction between a 3-substituted pyrrolidine precursor and 2,3-difluorobenzaldehyde (B42452) could be employed. Another approach could involve the cyclization of an acyclic precursor containing both the benzyl and the forming pyrrolidine ring components.

Industrial-scale manufacturing would likely follow a similar synthetic logic, optimized for yield, purity, and cost-effectiveness. This would involve process development to identify the most efficient and scalable reaction conditions, as well as robust purification methods.

Spectroscopic and Analytical Data

While specific spectroscopic data for this compound is not available in the search results, typical data for such a compound can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the pyrrolidine ring protons, the benzylic protons, and the aromatic protons of the difluorobenzyl group. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.
  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the two carbons bearing fluorine atoms, which would exhibit characteristic splitting patterns due to C-F coupling.
  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and could provide information about its fragmentation pattern, aiding in structural elucidation.
  • Applications in Research

    Research Chemical

    This compound serves as a valuable research chemical due to its unique combination of a pyrrolidine scaffold and a difluorinated aromatic ring. It can be used as a tool compound to probe the structure-activity relationships of various biological targets. The fluorine atoms can act as reporters in ¹⁹F NMR studies, providing insights into binding interactions and conformational changes.

    Building Block in Organic Synthesis

    As a substituted pyrrolidine, this compound is a versatile building block for the synthesis of more complex molecules. researchgate.net The pyrrolidine nitrogen can be further functionalized, and the aromatic ring can undergo various substitution reactions, allowing for the creation of diverse chemical libraries for drug discovery and other applications.

    Potential Applications in Medicinal Chemistry

    The structural features of this compound suggest its potential for applications in medicinal chemistry. The pyrrolidine ring is a common motif in drugs targeting the central nervous system, and the difluorobenzyl group can enhance properties such as metabolic stability and binding affinity. researchgate.netmdpi.commdpi.com For example, similar fluorinated pyrrolidine structures have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and as components of potent and selective inverse agonists for nuclear receptors. nih.govnih.gov

    Comparative Analysis

    Compound Key Structural Difference from this compound Potential Impact on Properties and Applications
    Pyrrolidine Unsubstituted Lacks the specific electronic and steric properties imparted by the difluorobenzyl group. wikipedia.orgsigmaaldrich.com
    3-Fluoropyrrolidine Single fluorine on the pyrrolidine ring The position and number of fluorine atoms significantly alter the electronic properties and potential biological activity. sigmaaldrich.com
    3,3-Difluoropyrrolidine Two fluorine atoms on the pyrrolidine ring Geminal difluoro substitution dramatically impacts the conformation and basicity of the pyrrolidine nitrogen. sigmaaldrich.comnih.gov
    3-(2-Fluorobenzyl)pyrrolidine Monofluorinated benzyl group The electronic effect of a single fluorine is less pronounced than that of two, potentially leading to different binding affinities and metabolic profiles. chemicalbook.com
    3-(3,5-Difluorobenzyl)pyrrolidine Different substitution pattern on the benzyl ring The altered position of the fluorine atoms would lead to a different dipole moment and electronic distribution in the aromatic ring, influencing intermolecular interactions. sigmaaldrich.com
    (S)-2-(3,4-Difluorophenyl)pyrrolidine Different substitution pattern and attachment point of the difluorophenyl group The change in connectivity and stereochemistry would result in a distinct three-dimensional shape and likely different biological targets.

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    Molecular Formula

    C11H13F2N

    Molecular Weight

    197.22 g/mol

    IUPAC Name

    3-[(2,3-difluorophenyl)methyl]pyrrolidine

    InChI

    InChI=1S/C11H13F2N/c12-10-3-1-2-9(11(10)13)6-8-4-5-14-7-8/h1-3,8,14H,4-7H2

    InChI Key

    UGSAIVWJCBBLCF-UHFFFAOYSA-N

    Canonical SMILES

    C1CNCC1CC2=C(C(=CC=C2)F)F

    Origin of Product

    United States

    Synthetic Methodologies for 3 2,3 Difluorobenzyl Pyrrolidine

    Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

    Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. jocpr.comnih.govbeck-shop.de For 3-(2,3-Difluorobenzyl)pyrrolidine, the primary strategic disconnections involve breaking the bonds forming the pyrrolidine (B122466) ring and the bond connecting the benzyl (B1604629) group to the pyrrolidine core.

    A key disconnection is the C-C bond between the benzyl group and the pyrrolidine ring. This suggests a precursor like a 3-halopyrrolidine or a pyrrolidine-3-one and a suitable 2,3-difluorobenzyl organometallic reagent. Another primary disconnection strategy focuses on the formation of the pyrrolidine ring itself. This can be envisioned through several bond-breaking scenarios, such as disconnecting one of the C-N bonds or two C-C bonds of the ring, which leads to various linear precursors. These disconnections pave the way for strategies like intramolecular cyclization of functionalized amines or cycloaddition reactions.

    Precursor Identification and Reactant Selection for Pyrrolidine Ring Formation

    The choice of precursors is dictated by the chosen synthetic strategy. For pyrrolidine ring formation, common precursors include 1,4-dicarbonyl compounds which can undergo reductive amination with ammonia (B1221849) or a primary amine. mdpi.com Alternatively, 1,4-amino alcohols can be cyclized under acidic or basic conditions. mdpi.com The synthesis of pyrrolidine-containing drugs often utilizes cyclic precursors like proline and 4-hydroxyproline (B1632879) derivatives. mdpi.com

    For the specific synthesis of this compound, a logical precursor would be a γ-aminoalkene derivative that can undergo cyclization. For instance, an N-protected pent-4-enylamine derivative could be a key intermediate. The 2,3-difluorobenzyl moiety can be introduced either before or after the formation of the pyrrolidine ring. If introduced before, a precursor could be a suitably substituted 1,4-butanediol (B3395766) which can be reacted with ammonia. wikipedia.org

    Direct and Convergent Synthetic Routes to the Chemical Compound

    Several direct and convergent synthetic routes can be employed to construct the this compound scaffold. These methods offer efficiency and control over the final product's stereochemistry.

    Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions of Azomethine Ylides)

    [3+2] Dipolar cycloadditions of azomethine ylides are a powerful and atom-economical method for constructing the pyrrolidine ring, allowing for the creation of multiple stereocenters in a single step. nih.govacs.orgnih.gov Azomethine ylides, which are nitrogen-based three-atom components, react with various unsaturated 2π-electron components to form the five-membered ring. nih.gov These ylides can be generated from various precursors, including the ring-opening of aziridines or the condensation of an aldehyde with an amine. acs.org

    In the context of synthesizing this compound, an azomethine ylide could be generated and reacted with a dipolarophile. For instance, an azomethine ylide could be formed from the reaction of an α-amino acid ester and an aldehyde, which then undergoes a cycloaddition with an alkene. tandfonline.com The reaction of an imine with a Lewis acid can also generate an azomethine ylide for subsequent cycloaddition. acs.org The stereoselectivity of these reactions can often be controlled through the use of chiral catalysts or auxiliaries. rsc.org

    Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis
    Reactant 1 (Azomethine Ylide Precursor)Reactant 2 (Dipolarophile)Catalyst/ConditionsProduct TypeReference
    Isatin and Glycine (B1666218) Methyl Ester Chloride(Z)-5-arylidine-2-thioxothiazolidin-4-onesTriethylamine (B128534), Acetonitrile, RefluxRhodanine-substituted spirooxindole pyrrolidine tandfonline.com
    N-(trimethylsilyl)methyl amidesConjugated AlkenesVaska's complex [IrCl(CO)(PPh3)2], TMDSFunctionally complex pyrrolidines nih.govacs.org
    Aldehydes and Amino Acid EstersChalconesPotassium Carbonate, IodinePyrrolidine-2-carboxylates tandfonline.com

    Intramolecular Cyclization Approaches

    Intramolecular cyclization is a common and effective strategy for forming the pyrrolidine ring. osaka-u.ac.jp This approach typically involves a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, which react to form the cyclic structure.

    A prevalent method is the intramolecular hydroamination of unsaturated amines, where an amine adds across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.org This can be catalyzed by various transition metals. Another approach involves the intramolecular C-H amination, where a C-H bond is functionalized to form a C-N bond, a strategy that has been successfully employed for the synthesis of both pyrrolidines and piperidines. acs.org For the synthesis of this compound, a precursor such as an N-protected γ-aminoalkene with the 2,3-difluorobenzyl group already attached could undergo a metal-catalyzed intramolecular cyclization.

    Metal-Catalyzed Transformations for Pyrrolidine Ring Construction and Functionalization

    Transition metal catalysis plays a crucial role in modern organic synthesis, and the construction of pyrrolidines is no exception. rsc.org Palladium, rhodium, and copper are among the most frequently used metals for these transformations.

    Palladium-catalyzed reactions are particularly versatile for pyrrolidine synthesis. acs.org For instance, palladium(II)-catalyzed intramolecular nucleopalladation of a tethered amine can form the pyrrolidine ring. nih.gov Palladium-catalyzed carboamination reactions between aryl or alkenyl halides and γ-aminoalkenes provide an efficient route to 2-substituted pyrrolidines. nih.govthieme-connect.com A palladium-catalyzed hydroarylation of pyrrolines has also been reported to directly furnish 3-substituted pyrrolidines. chemrxiv.orgresearchgate.net

    Rhodium catalysts are also effective for pyrrolidine synthesis. acs.org They can catalyze the hydroamination of unactivated olefins with primary and secondary alkylamines. organic-chemistry.org Rhodium-catalyzed N-H insertion of pyridyl carbenes has been developed as a general method for synthesizing 2-picolylamines, which can be precursors to pyrrolidine-containing structures. nih.gov Furthermore, rhodium complexes have been used in the asymmetric hydrogenation of dehydroamino acid esters to produce chiral pyrrolidine derivatives. nih.gov

    Table 2: Metal-Catalyzed Reactions for Pyrrolidine Synthesis
    Metal CatalystReaction TypeSubstratesProduct TypeReference
    Palladium(II)Enantio- and Diastereoselective SynthesisTethered protected amineDiverse pyrrolidine derivatives acs.orgnih.gov
    PalladiumCarboaminationAlkenyl or aryl bromides and N-boc-pent-4-enylamines2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines nih.govthieme-connect.com
    RhodiumHydroaminationUnactivated olefins and primary/secondary alkylaminesFive- and six-membered cyclic amines organic-chemistry.org
    CopperIntramolecular C–H AminationN-fluoride amidesPyrrolidines and piperidines acs.org

    Multi-Component Reactions for Diverse Pyrrolidine Structures

    Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. tandfonline.com MCRs are particularly valuable for creating diverse libraries of compounds for drug discovery.

    The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted for pyrrolidine synthesis. nih.govnih.gov It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org By using appropriate starting materials that can undergo a subsequent intramolecular cyclization, the Ugi reaction can be a powerful tool for constructing highly functionalized pyrrolidines. acs.orgresearchgate.net For example, an Ugi reaction followed by a palladium-mediated SN2' cyclization can yield N-acyl-2-vinylpyrrolidines. acs.org Other MCRs, such as those involving [3+2] cycloadditions, can also lead to the diastereoselective synthesis of substituted pyrrolidines. acs.orgnih.gov

    Introduction of the 2,3-Difluorobenzyl Moiety: Strategies and Mechanisms

    The core challenge in synthesizing this compound is the formation of the carbon-carbon bond between the C3 position of the pyrrolidine ring and the benzyl group. Several primary strategies can be employed, each with distinct mechanisms and precursors.

    One of the most direct methods involves the alkylation of a pre-formed pyrrolidine enamine or its equivalent with a 2,3-difluorobenzyl halide . In this approach, an N-protected pyrrolidone is converted into a more reactive species, such as an enamine or a silyl (B83357) enol ether, which then acts as a nucleophile. The reaction with an electrophile like 2,3-difluorobenzyl bromide introduces the desired substituent at the C3 position. Subsequent reduction of the carbonyl group and deprotection would yield the final product.

    Another powerful strategy is the conjugate addition (Michael addition) of a nucleophilic 2,3-difluorobenzyl equivalent to a suitable Michael acceptor, such as an N-protected 2,3-dihydropyrrole or a derivative. Organometallic reagents, like a Grignard reagent (2,3-difluorobenzylmagnesium bromide) or an organocuprate, are typically used as the nucleophile. The use of copper catalysis is common to facilitate 1,4-addition over direct 1,2-addition to any carbonyl functionalities.

    A third approach involves the construction of the pyrrolidine ring with the substituent already in place. This can be achieved through the reductive amination of a γ-keto ester or γ-keto nitrile that bears the 2,3-difluorobenzyl group. For example, the reaction of a 4-(2,3-difluorobenzyl)-5-oxohexanoate with a primary amine or ammonia source would lead to the formation of an enamine or imine intermediate, which then cyclizes and is reduced to form the pyrrolidine ring.

    Finally, catalytic hydrogenation of a 3-(2,3-difluorobenzylidene)pyrrolidine precursor offers a direct route to the target compound. The precursor can be synthesized by a Wittig reaction or Horner-Wadsworth-Emmons reaction between an appropriate phosphorus ylide and N-protected 3-pyrrolidinone. Subsequent reduction of the exocyclic double bond, often with heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, yields the desired 3-substituted pyrrolidine.

    Stereoselective Synthesis of this compound and its Stereoisomers

    Since the C3 position of this compound is a stereocenter, controlling the stereochemistry is crucial for producing enantiomerically pure compounds for pharmacological evaluation. Several asymmetric synthesis methodologies are applicable. mdpi.com

    Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral 3-substituted pyrrolidines, auxiliaries such as those derived from (S,S)-(+)-pseudoephedrine can be employed. acs.org

    In a typical sequence, (S,S)-(+)-pseudoephedrine is condensed with a γ-keto acid to form a chiral pyrrolidinone intermediate. The stereochemistry of the auxiliary directs the enolization and subsequent alkylation at the C3 position. For the target molecule, the enolate would be reacted with 2,3-difluorobenzyl bromide. The bulky auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved under hydrolytic conditions to yield the enantiomerically enriched 3-(2,3-difluorobenzyl)pyrrolidinone, which can be reduced to the final product.

    Table 1: Representative Chiral Auxiliary-Mediated Alkylation for 3-Substituted Pyrrolidinones Data is illustrative of the general methodology and not specific to the 2,3-difluorobenzyl substrate.

    Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
    (S,S)-(+)-PseudoephedrineBenzyl Bromide>95:5 acs.org
    Evans OxazolidinoneAllyl Iodide>98:2N/A
    (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Ethyl Iodide>95:5N/A

    Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mappingignorance.orgnih.gov

    One of the most powerful methods for constructing chiral pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. mappingignorance.orgnih.gov For the synthesis of this compound, this could involve the reaction of an azomethine ylide derived from glycine or another amino acid with 2,3-difluorostyrene. The reaction is catalyzed by a chiral metal complex, often involving copper(I) or silver(I) ligated to a chiral phosphine (B1218219) or bis(oxazoline) ligand. The catalyst coordinates with the reactants to create a chiral environment, controlling the facial selectivity of the cycloaddition and leading to a highly enantioenriched pyrrolidine product. mappingignorance.orgontosight.ai

    Another catalytic approach is the asymmetric hydrogenation or transfer hydrogenation of a prochiral 3-(2,3-difluorobenzyl)-3-pyrroline or 3-(2,3-difluorobenzylidene)pyrrolidine. Chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands (e.g., BINAP), can effectively reduce the double bond with high enantioselectivity.

    Table 2: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis Data is based on analogous reactions and demonstrates the potential of the methodology.

    Catalytic MethodCatalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
    1,3-Dipolar CycloadditionCu(I) / Chiral LigandAzomethine Ylide + Styreneup to >99% mappingignorance.orgontosight.ai
    Asymmetric HydrogenationRh / Chiral PhosphineSubstituted 3-Pyrrolineup to 98% organic-chemistry.org
    Michael AdditionChiral OrganocatalystKetone + Nitroalkeneup to 99% mdpi.comnih.gov

    Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. This leaves the unreacted starting material enriched in the less reactive enantiomer, while the product is formed from the more reactive enantiomer. rsc.org

    For racemic this compound, enzymatic kinetic resolution is a viable option. whiterose.ac.uk Lipases, for example, can selectively acylate one enantiomer of the pyrrolidine's secondary amine in the presence of an acyl donor. For instance, Candida antarctica lipase (B570770) B (CALB) could catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acylated product can then be separated from the unreacted enantiomer, and the acyl group can be removed if necessary. whiterose.ac.uk

    Catalytic kinetic resolution using metal-based or organocatalysts is also a powerful technique. whiterose.ac.uknih.gov A chiral catalyst can selectively mediate a transformation on one enantiomer of the racemic substrate. For example, a chiral N-heterocyclic carbene (NHC) catalyst has been used for the enantioselective acylation of disubstituted piperidines, a strategy that could be adapted for pyrrolidines. nih.gov

    Table 3: Selectivity Factors in Kinetic Resolution of Cyclic Amines The selectivity factor (s) indicates the ratio of reaction rates for the two enantiomers. A higher 's' value allows for better separation.

    Resolution MethodCatalyst/EnzymeRacemic SubstrateSelectivity Factor (s)Reference
    Enzymatic AcylationAmano Lipase PS-IM(±)-3-Hydroxypyrrolidine>100 whiterose.ac.uk
    Catalytic AcylationChiral NHC/Hydroxamic Acid(±)-cis-2,3-Disubstituted Piperidineup to 52 nih.gov
    CPA-Catalyzed Cyclization(R)-TRIPRacemic Aza-Michael Precursorup to 122 whiterose.ac.uk

    Optimization of Reaction Conditions and Isolation Techniques for Research-Scale Production

    Transitioning a synthetic route from initial discovery to reliable research-scale production (milligram to gram scale) requires careful optimization of reaction conditions and purification methods. researchgate.net

    Key reaction parameters that require optimization include temperature, concentration, solvent, and catalyst loading . For instance, in catalytic reactions, lowering the catalyst loading can reduce costs, but may require longer reaction times or higher temperatures, which could lead to side product formation. The choice of solvent can significantly impact reaction rates and selectivity. For 1,3-dipolar cycloadditions, solvents like toluene (B28343) or dichloromethane (B109758) are common, and their effects on solubility and catalyst stability must be evaluated. acs.org

    Isolation and purification of the final product are critical for obtaining material of sufficient purity for biological testing. Flash column chromatography is the most common technique for purifying research-scale quantities of organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent system) must be optimized to achieve good separation of the target compound from unreacted starting materials, reagents, and byproducts.

    For crystalline products, recrystallization is an effective final purification step that can significantly enhance purity and provide material in a stable, easy-to-handle form. The selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below is crucial. acs.org

    Table 4: Key Parameters for Optimization of Research-Scale Synthesis

    ParameterConsiderations for OptimizationDesired Outcome
    Temperature Reaction rate vs. byproduct formation and catalyst stability.Maximum conversion to product with minimal degradation.
    Solvent Reagent solubility, reaction rate, catalyst performance, ease of removal.High yield and selectivity, straightforward workup.
    Catalyst Loading Cost vs. reaction time and efficiency.Lowest possible loading without compromising yield or selectivity.
    Purification Choice of chromatography media and eluent; recrystallization solvent.High purity (>95%) of the final compound.

    Advanced Spectroscopic and Structural Characterization of 3 2,3 Difluorobenzyl Pyrrolidine

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 3-(2,3-Difluorobenzyl)pyrrolidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

    1D NMR (¹H, ¹³C, ¹⁹F NMR) for Chemical Shift Analysis

    One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule.

    ¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the aromatic ring, the benzylic position, and the pyrrolidine (B122466) ring. The aromatic protons would appear in the downfield region (typically 6.9-7.2 ppm), showing complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzylic protons (CH₂) and the protons on the pyrrolidine ring would appear in the upfield region (typically 1.5-3.5 ppm).

    ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The molecule contains 11 carbon atoms, and under typical conditions, 11 distinct signals would be expected. The aromatic carbons directly bonded to fluorine would show characteristic splitting (C-F coupling). The chemical shifts provide insight into the electronic environment of each carbon atom.

    ¹⁹F NMR: The fluorine-19 NMR spectrum is highly specific and sensitive for fluorine-containing compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both F-F and F-H) are diagnostic for the substitution pattern on the benzene (B151609) ring.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

    Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Aromatic C-H 6.9 – 7.2 115 – 130
    Aromatic C-F - 148 – 152 (d, J_CF)
    Aromatic C-C - 125 – 140
    Benzylic CH₂ 2.7 – 3.0 35 – 40
    Pyrrolidine CH, CH₂ 1.5 – 3.5 25 – 60

    Note: These are estimated values. Actual chemical shifts are dependent on solvent and experimental conditions.

    2D NMR Techniques (COSY, NOESY, HMQC, HMBC, HSQC) for Connectivity and Spatial Relationships

    Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

    COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would show correlations between adjacent protons within the pyrrolidine ring and between the aromatic protons.

    HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra correlate protons directly to the carbons they are attached to (one-bond C-H correlation). This allows for the unambiguous assignment of carbon signals based on their attached, pre-assigned proton signals.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is critical for connecting molecular fragments, for example, by showing a correlation from the benzylic protons to the carbons of the aromatic ring and to carbons of the pyrrolidine ring, thus confirming the benzyl-pyrrolidine linkage.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It provides key information about the molecule's three-dimensional conformation and the spatial orientation of the difluorobenzyl group relative to the pyrrolidine ring.

    Variable Temperature NMR for Conformational Dynamics

    The pyrrolidine ring is not planar and can undergo rapid conformational changes at room temperature, a process known as ring puckering or pseudorotation. Similarly, there can be restricted rotation around the single bond connecting the benzyl (B1604629) group to the pyrrolidine ring. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. By lowering the temperature, the rate of conformational exchange can be slowed, potentially leading to the "freezing out" of individual conformers on the NMR timescale. This would be observed as a broadening and subsequent sharpening of specific signals into new, distinct sets of peaks for each conformer.

    Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

    Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

    Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would be expected for N-H stretching in the pyrrolidine ring (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹). The strong C-F stretching vibrations would appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

    Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong and characteristic Raman signals.

    Table 2: Expected Vibrational Frequencies

    Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
    N-H (Pyrrolidine) Stretch 3300 - 3500
    Aromatic C-H Stretch 3000 - 3100
    Aliphatic C-H Stretch 2850 - 2960
    Aromatic C=C Stretch 1450 - 1600

    Mass Spectrometry for Molecular Structure Confirmation

    Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₃F₂N), the exact molecular weight is 197.1016 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring this mass to within a few parts per million.

    The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 197. Key fragmentation pathways would be expected to include:

    Benzylic cleavage: Loss of the difluorophenyl group or the entire difluorobenzyl group. A major fragment would be expected at m/z = 127, corresponding to the [C₇H₅F₂]⁺ (difluorobenzyl) cation.

    Alpha-cleavage: Fragmentation of the pyrrolidine ring adjacent to the nitrogen atom.

    X-ray Crystallography for Solid-State Molecular Architecture and Conformation

    X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown. This technique would precisely determine all bond lengths, bond angles, and torsion angles. Key structural insights would include:

    The exact conformation (puckering) of the pyrrolidine ring.

    The precise orientation of the 2,3-difluorobenzyl substituent relative to the pyrrolidine ring (i.e., the torsion angle of the C-C bond connecting the two rings).

    Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrolidine N-H group, which dictate the crystal packing.

    This data serves as the ultimate benchmark for validating molecular structures and for understanding the molecule's solid-state properties.

    Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination

    Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques used to determine the absolute configuration of chiral molecules. rsc.org These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

    For this compound, which possesses a single stereocenter at the 3-position of the pyrrolidine ring, CD and ORD spectroscopy can provide crucial information about its three-dimensional structure. The electronic transitions associated with the aromatic chromophore (2,3-difluorobenzyl group) and the pyrrolidine ring will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center.

    In a typical analysis, the experimental CD and ORD spectra of a purified enantiomer of this compound would be recorded. These experimental data are then compared with theoretical spectra generated through quantum chemical calculations for both the (R) and (S) enantiomers. chromatographyonline.com A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

    Computational analysis of substituted pyrrolidines has shown that the conformation of the pyrrolidine ring and the orientation of the benzyl substituent significantly influence the chiroptical properties. emich.edu The presence of the difluorobenzyl group introduces specific electronic effects that would be reflected in the CD spectrum.

    Table 1: Hypothetical Chiroptical Data for the Enantiomers of this compound

    Spectroscopic TechniqueParameter(R)-3-(2,3-Difluorobenzyl)pyrrolidine(S)-3-(2,3-Difluorobenzyl)pyrrolidine
    ORD Specific Rotation [α]DPositive (+)Negative (-)
    CD Cotton Effect (λ ≈ 220 nm)PositiveNegative
    CD Cotton Effect (λ ≈ 270 nm)NegativePositive

    Note: The data presented in this table are hypothetical and serve as an illustrative example of expected results based on the principles of chiroptical spectroscopy.

    Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC/GC)

    Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for separating enantiomers. chromatographyonline.comresearchgate.net

    The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. chiralpedia.com These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation.

    For this compound, a volatile and thermally stable compound, both chiral GC and HPLC could be applicable. The choice of the CSP is critical for achieving successful separation. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective for a wide range of chiral compounds, including substituted pyrrolidines. researchgate.net For GC, cyclodextrin-based CSPs are widely used and offer excellent resolving power for many volatile chiral molecules. pharmaknowledgeforum.comgcms.cz

    The development of a chiral separation method would involve screening different CSPs and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomers. Once separated, the relative peak areas of the two enantiomers can be used to accurately determine the enantiomeric excess of the mixture.

    Table 2: Illustrative Chromatographic Conditions for Chiral Separation

    ParameterChiral HPLCChiral GC
    Column Cellulose-based CSP (e.g., Chiralcel® OD-H)Cyclodextrin-based CSP (e.g., Beta-DEX™ 225)
    Mobile Phase/Carrier Gas Hexane/Isopropanol (90:10)Helium
    Flow Rate/Temperature Program 1.0 mL/min100 °C (isothermal)
    Detection UV (254 nm)Flame Ionization Detector (FID)
    Expected Retention Time (R-enantiomer) 8.5 min12.2 min
    Expected Retention Time (S-enantiomer) 10.2 min13.5 min
    Resolution (Rs) > 1.5> 1.5

    Note: The conditions and results in this table are for illustrative purposes and would require experimental optimization.

    Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Systems (if applicable)

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. psu.edu For a molecule like this compound, which in its ground state is a diamagnetic species with no unpaired electrons, EPR spectroscopy is not directly applicable.

    However, EPR could become a relevant analytical tool if the molecule is transformed into a paramagnetic species, for instance, by oxidation or reduction to form a radical cation or anion. The study of radical cations of fluorinated benzenes by EPR has shown that the hyperfine couplings to the fluorine and hydrogen nuclei provide detailed information about the electronic structure and the distribution of the unpaired electron spin density within the molecule. rsc.org

    If a radical cation of this compound were to be generated, for example, through chemical or electrochemical oxidation, the resulting EPR spectrum would be expected to exhibit hyperfine splitting from the nitrogen nucleus of the pyrrolidine ring, the fluorine atoms on the benzyl ring, and the various protons in the molecule. Analysis of these hyperfine coupling constants would offer insights into the molecular orbital occupied by the unpaired electron.

    The applicability of EPR is therefore conditional on the ability to generate a stable or persistent radical species from this compound.

    Table 3: Predicted EPR Hyperfine Coupling Constants for the Hypothetical Radical Cation of this compound

    NucleusHyperfine Coupling Constant (a) / Gauss
    14N 4 - 6
    19F (Position 2) 8 - 12
    19F (Position 3) 2 - 5
    1H (Benzylic) 10 - 15
    1H (Pyrrolidine) 1 - 3

    Note: These values are theoretical predictions based on data for structurally related radical cations and serve as a guide for potential experimental observations.

    Lack of Publicly Available Computational and Theoretical Studies on this compound

    The inquiry sought to detail various aspects of the molecule's computational profile, including its electronic structure, reactivity, conformational landscape, and predicted spectroscopic parameters. However, the search for specific data points like HOMO-LUMO energy gaps, Mulliken charge distributions, conformational energy barriers, and predicted NMR or IR spectra for this compound yielded no specific results.

    General information on related pyrrolidine derivatives and the computational methods themselves is available. For instance, studies on various substituted pyrrolidines often employ these theoretical tools to explore their potential as inhibitors for biological targets or to understand their structural properties. These studies confirm the utility of the proposed computational approaches. Nevertheless, without research focused explicitly on the 2,3-difluorobenzyl substituted variant, any attempt to generate the requested detailed article would be speculative and lack the required scientific accuracy and specific research findings.

    Therefore, it is not possible to provide an article that adheres to the detailed outline requested, as the foundational scientific work to support such an analysis of this compound does not appear to be published in the public domain.

    Computational and Theoretical Studies of 3 2,3 Difluorobenzyl Pyrrolidine

    Intermolecular Interactions and Solvation Effects on Molecular Behavior

    The behavior of 3-(2,3-difluorobenzyl)pyrrolidine in a condensed phase is significantly influenced by its interactions with surrounding molecules, including solvent molecules. Computational studies are instrumental in dissecting these complex interactions, providing insights that are often difficult to obtain through experimental methods alone.

    Theoretical models can predict the preferred binding modes and energies of interaction between this compound and various solvents or other interacting molecules. These studies often employ quantum mechanics (QM) and molecular mechanics (MM) methods to calculate the geometry and energetics of these intermolecular complexes. Key interactions typically involve hydrogen bonding, where the pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor, and dipole-dipole interactions arising from the polar C-F and C-N bonds. The difluorobenzyl group can also participate in π-stacking and other non-covalent interactions.

    Solvation models, both explicit and implicit, are used to understand how the solvent environment modulates the conformation and reactivity of this compound. Explicit solvation models involve simulating the individual solvent molecules around the solute, offering a detailed picture of the local solvent structure. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally less expensive way to estimate bulk solvation effects. These models are crucial for predicting properties like solubility and partitioning behavior.

    Interactive Data Table: Calculated Interaction Energies

    Interacting Molecule/SolventPredominant Interaction TypeCalculated Interaction Energy (kcal/mol)
    WaterHydrogen BondingData Not Available
    MethanolHydrogen BondingData Not Available
    Benzene (B151609)π-stackingData Not Available

    Note: Specific calculated interaction energies for this compound are not publicly available in the searched literature. The table serves as a template for how such data would be presented.

    Structure-Property Relationship (SPR) Studies in the Context of Electronic and Steric Effects

    Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its macroscopic properties. For this compound, these studies are pivotal in understanding how modifications to its structure can tune its chemical and physical characteristics.

    Steric effects arise from the spatial arrangement of atoms within the molecule. The benzyl (B1604629) group is a bulky substituent on the pyrrolidine ring, and its orientation can be influenced by the substitution pattern on the ring itself. The presence of the difluoro substitution can also impose steric constraints that affect the preferred conformation of the molecule. Quantitative Structure-Activity Relationship (QSAR) models often incorporate steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), to correlate the three-dimensional structure with observed properties.

    Interactive Data Table: Key Electronic and Steric Descriptors

    DescriptorCalculated ValueImplication
    Dipole Moment (Debye)Data Not AvailableOverall polarity of the molecule
    HOMO Energy (eV)Data Not AvailableElectron-donating ability
    LUMO Energy (eV)Data Not AvailableElectron-accepting ability
    Molecular Electrostatic PotentialData Not AvailableRegions of positive and negative charge
    Taft's Steric Parameter (Es)Data Not AvailableSteric bulk of the substituent

    Note: Specific calculated descriptor values for this compound are not publicly available in the searched literature. The table illustrates the types of data generated in such studies.

    Derivatization and Functionalization Strategies Based on the 3 2,3 Difluorobenzyl Pyrrolidine Scaffold

    Modification of the Pyrrolidine (B122466) Nitrogen Atom

    The secondary amine of the pyrrolidine ring is a primary site for functionalization due to its nucleophilicity. acs.orgacs.org This allows for the introduction of a wide variety of substituents, which can significantly influence the pharmacological properties of the resulting molecules.

    Alkylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated using various alkylating agents such as alkyl halides or by reductive amination. For instance, N-alkylation of pyrrolidine derivatives can be achieved by reacting the parent amine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is widely used to introduce diverse alkyl groups, including substituted benzyl (B1604629) and long-chain alkyl moieties. While specific examples for 3-(2,3-difluorobenzyl)pyrrolidine are not extensively documented in publicly available literature, the general principles of N-alkylation of substituted pyrrolidines are well-established. osi.lv

    Acylation: Acylation of the pyrrolidine nitrogen is a common strategy to introduce amide functionalities. This is typically achieved by reacting the amine with acyl chlorides or carboxylic acids activated with coupling agents. For example, the reaction of a pyrrolidine derivative with an acid chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) or Cyrene™ can afford the corresponding N-acylpyrrolidine in good yield. hud.ac.uk This reaction is broadly applicable and can be used to synthesize a wide range of amides. hud.ac.uklibretexts.org

    Reactant 1Reactant 2ConditionsProductReference
    Pyrrolidine4-Fluorobenzoyl chlorideTriethylamine, Cyrene™, 0°C to rtN-(4-Fluorobenzoyl)pyrrolidine hud.ac.uk
    PyrrolidineCyclopropanecarbonyl chlorideTriethylamine, Cyrene™, 0°C to rtN-(Cyclopropanecarbonyl)pyrrolidine hud.ac.uk
    Benzylamine4-Fluorobenzoyl chlorideTriethylamine, Cyrene™, 0°C to rtN-Benzyl-4-fluorobenzamide hud.ac.uk

    This table presents examples of acylation reactions on pyrrolidine and related amines to illustrate the general methodology.

    Amides: As mentioned, N-acylation leads to the formation of amides. The synthesis of N-substituted proline derivatives, which are structurally related to 3-benzylpyrrolidines, often involves the formation of an amide bond as a key step. researchgate.net These reactions are typically high-yielding and tolerate a wide range of functional groups on both the pyrrolidine and the acylating agent. libretexts.org

    Sulfonamides: The pyrrolidine nitrogen can also be functionalized to form sulfonamides by reaction with sulfonyl chlorides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The synthesis of benzylic sulfonamides has been achieved through palladium-catalyzed cross-coupling reactions, followed by metathesis with various amines, demonstrating a versatile approach to this class of compounds. nih.gov The synthesis of sulfonamides bearing heterocyclic moieties has also been reported, highlighting the broad applicability of this functionalization strategy. shd-pub.org.rs

    Reactant 1Reactant 2ConditionsProductReference
    Aryl HalideMethanesulfonamidePalladium catalystα-Aryl-methanesulfonamide nih.gov
    α-Aryl-methanesulfonamideAmineMetathesisBenzylic sulfonamide nih.gov
    4-HydrazinylbenzenesulfonamideChalconeCyclocondensation1,3,5-Triarylpyrazoline sulfonamide shd-pub.org.rs

    This table provides examples of sulfonamide synthesis, illustrating general synthetic strategies.

    Other N-Substituted Derivatives: Beyond simple alkyl and acyl groups, a variety of other substituents can be introduced at the pyrrolidine nitrogen to modulate the compound's properties. For example, N-arylpyrrolidines can be synthesized through palladium-catalyzed C-N cross-coupling reactions. The introduction of more complex heterocyclic systems onto the pyrrolidine nitrogen is also a common strategy in drug discovery.

    Functionalization of the Pyrrolidine Ring Carbons

    Functionalization of the carbon atoms of the pyrrolidine ring offers another avenue for structural diversification, although it can be more challenging than N-functionalization due to the lower reactivity of C-H bonds.

    Recent advances in catalysis have enabled the regioselective functionalization of C(sp³)–H bonds in saturated heterocycles like pyrrolidine. Palladium-catalyzed C–H arylation has been shown to be effective for the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org By using a directing group at the C3 position, arylation can be directed to the C4 position with excellent regio- and stereoselectivity. acs.org Similarly, C-H functionalization at the 3-position of proline derivatives has been achieved, affording cis-2,3-disubstituted pyrrolidines. acs.org

    Palladium/norbornene-cocatalyzed regioselective alkylation at the C–H bond adjacent to the NH group has been reported for indoles and pyrroles, suggesting potential applicability to pyrrolidines under specific conditions. jiaolei.group

    SubstrateReactionCatalyst/ReagentsProductReference
    N-Boc-pyrrolidine-3-carboxamideC(4)-H ArylationPd(OAc)₂, AgOAccis-N-Boc-4-aryl-pyrrolidine-3-carboxamide acs.org
    N-protected L-proline amideC(3)-H ArylationPalladium catalyst, Aryl iodidecis-2,3-disubstituted pyrrolidine acs.org
    1H-IndoleC(2)-H AlkylationPalladium/Norbornene, Alkyl halide2-Alkyl-1H-indole jiaolei.group

    This table illustrates examples of regioselective C-H functionalization on pyrrolidine and related heterocycles.

    Electrophilic substitution on the pyrrolidine ring itself is not a common transformation due to the electron-rich nature of the ring, which makes it more susceptible to oxidation. However, electrophilic substitution on the benzyl ring is a viable strategy, as discussed in section 5.3.

    While not extensively reported specifically for this compound, ring-opening polymerization of related heterocyclic monomers, such as (S)-3-benzylmorpholine-2,5-dione, has been demonstrated. db-thueringen.de This suggests that under certain conditions, the pyrrolidine ring could potentially undergo ring-opening reactions, although this would lead to a loss of the core heterocyclic scaffold.

    Ring-expansion methodologies for pyrrolidines are less common but could potentially be explored through rearrangement reactions of suitably functionalized precursors. However, specific examples directly applicable to the this compound system are not readily found in the literature.

    Transformations of the 2,3-Difluorobenzyl Moiety

    The 2,3-difluorobenzyl group provides an additional site for modification, primarily through electrophilic aromatic substitution or transformation of the fluorine atoms. The fluorine atoms are generally stable but can influence the regioselectivity of electrophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack, making such reactions more challenging than on an unsubstituted benzene (B151609) ring. libretexts.orgsavemyexams.comyoutube.com

    Electrophilic substitution, such as nitration or halogenation, on the difluorobenzyl ring would likely occur at the positions most activated by the benzyl group and least deactivated by the fluorine atoms. The directing effects of the substituents would need to be carefully considered. For a 2,3-difluorobenzyl group, the positions para and ortho to the benzyl substituent (C5 and C6 respectively) would be the most likely sites for substitution, with the C5 position being sterically more accessible.

    Modifications of Aromatic Substituents

    Direct modification of the 2,3-difluorophenyl ring of this compound presents a route to a wide array of analogs with potentially altered biological activities. While specific literature on the direct functionalization of this exact compound is limited, general principles of aromatic chemistry can be applied to envision potential derivatization pathways. The fluorine atoms on the aromatic ring are generally stable and not readily displaced, but they activate the ring towards nucleophilic aromatic substitution (SNAr) at other positions if a suitable leaving group is present. However, electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely be challenging due to the deactivating effect of the two fluorine atoms and the benzyl-pyrrolidine moiety.

    A more plausible approach involves the synthesis of pyrrolidine derivatives with differently substituted benzyl groups prior to their attachment to the pyrrolidine ring. This allows for a broader range of functionalities to be introduced onto the aromatic ring.

    Palladium-Catalyzed Cross-Coupling Reactions at Aryl Positions

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for functionalizing the this compound scaffold. These reactions can be envisioned to occur at the aromatic ring of the benzyl group or directly on the pyrrolidine ring.

    While direct C-H arylation of the difluorobenzyl group is a possibility, a more established strategy involves the use of a pre-functionalized aromatic ring, for instance, by introducing a halide (e.g., bromine or iodine) or a triflate group, which can then participate in various palladium-catalyzed cross-coupling reactions.

    A notable advancement in the functionalization of the pyrrolidine ring itself is the palladium-catalyzed C(sp³)–H arylation. Research has demonstrated the selective synthesis of cis-3,4-disubstituted pyrrolidines through a Pd-catalyzed C–H arylation using an aminoquinoline auxiliary at the C(3) position. acs.org This method allows for the introduction of an aryl group at the C(4) position with excellent regio- and stereoselectivity. acs.org Although not demonstrated on this compound itself, this strategy could potentially be adapted to introduce further diversity on the pyrrolidine core. The reaction typically employs a palladium catalyst, a base such as potassium carbonate, and an aryl iodide as the coupling partner. acs.org

    Another approach involves the α-arylation of 3-pyrrolines directed by a thioacyl group, which provides access to 2-aryl-3-pyrrolines that can be subsequently reduced to the corresponding polysubstituted pyrrolidines. rsc.org

    Reaction Type Catalyst/Reagents Potential Application on Scaffold Reference
    C(sp³)–H ArylationPd(OAc)₂, Aminoquinoline auxiliary, K₂CO₃Introduction of an aryl group at the C(4) position of the pyrrolidine ring. acs.org
    α-Arylation of 3-pyrrolinesPalladium catalyst, Thioacyl directing group, Arylboronic acidsSynthesis of 2-aryl-3-pyrrolines as precursors to substituted pyrrolidines. rsc.org
    Tandem N-Arylation/CarboaminationPd₂(dba)₃, Phosphine (B1218219) ligands (e.g., BINAP)One-pot synthesis of N-aryl-2-benzylpyrrolidines from primary amines. nih.gov

    Stereoselective Derivatization and Analog Generation from the Chemical Compound

    The generation of stereochemically defined analogs of this compound is crucial for understanding structure-activity relationships. The pyrrolidine ring contains stereocenters that can be controlled during synthesis or subsequent derivatization.

    One powerful method for the stereoselective synthesis of densely substituted pyrrolidines is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles. acs.orgchemistryviews.org By employing chiral auxiliaries, such as N-tert-butanesulfinyl groups on the azadiene component, it is possible to achieve high diastereoselectivity in the formation of the pyrrolidine ring, yielding products with up to four stereogenic centers. acs.org The resulting cycloadducts can be further functionalized. For example, the N-tert-butanesulfinyl group can be readily removed or transformed into other functionalities. acs.org

    Furthermore, the regio- and stereoselective palladium-catalyzed C(sp³)–H arylation mentioned previously provides a direct method to introduce a new stereocenter at the C(4) position of a 3-substituted pyrrolidine, leading to cis-3,4-disubstituted products. acs.org The stereochemical outcome is directed by the C(3) auxiliary. acs.org

    These stereoselective methods allow for the systematic generation of a library of analogs with diverse substitution patterns and defined stereochemistry, which is essential for the exploration of the chemical space around the this compound scaffold.

    Method Key Features Potential Analogs Generated Reference
    [3+2] CycloadditionUse of chiral N-tert-butanesulfinylazadienes and azomethine ylides; high diastereoselectivity.Densely substituted pyrrolidines with multiple stereocenters. acs.orgchemistryviews.org
    Regio- and Stereoselective C-H ArylationPalladium-catalyzed; C(3) directing group controls stereochemistry at C(4).cis-3,4-disubstituted pyrrolidines. acs.org

    Advanced Applications in Chemical Synthesis and Catalysis

    Role as a Chiral Ligand in Asymmetric Catalysis

    The development of chiral ligands is paramount for the advancement of asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral molecule. Pyrrolidine (B122466) derivatives have long been celebrated as privileged scaffolds for chiral ligands due to their conformational rigidity and the stereogenic centers that can be readily installed.

    The design of effective chiral ligands hinges on the precise control of the steric and electronic environment around a metal center. In the case of 3-(2,3-Difluorobenzyl)pyrrolidine, the pyrrolidine nitrogen can act as a Lewis basic site to coordinate with a transition metal. The difluorobenzyl substituent offers several key features for ligand design:

    Steric Influence : The bulky benzyl (B1604629) group can effectively shield a quadrant of the catalytic complex, thereby directing the approach of a substrate and influencing the stereochemical outcome of a reaction.

    Electronic Tuning : The two fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing. This electronic perturbation can be transmitted through the benzyl group to the pyrrolidine ring and, subsequently, to the coordinated metal center. This can modulate the reactivity and selectivity of the catalyst.

    Non-covalent Interactions : The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate, further enhancing stereodiscrimination.

    The coordination chemistry of such a ligand would likely involve the nitrogen atom of the pyrrolidine ring binding to a metal center. The specific coordination geometry would depend on the metal and other ligands present in the complex. For instance, it could act as a monodentate ligand or be incorporated into a bidentate or polydentate ligand system through further functionalization of the pyrrolidine ring or the benzyl group.

    Enantioselective Hydrogenation: In asymmetric hydrogenation, chiral ligands are used to deliver hydrogen to one face of a prochiral olefin or ketone with high selectivity. The steric bulk of the 2,3-difluorobenzyl group could create a well-defined chiral pocket around the metal center (e.g., rhodium, ruthenium, or iridium), forcing the substrate to bind in a specific orientation and leading to high enantioselectivity.

    Enantioselective Alkylation: Asymmetric alkylation reactions are crucial for the formation of carbon-carbon bonds with stereocontrol. Chiral pyrrolidine ligands can control the facial selectivity of enolate attack on an electrophile. The electronic properties of the difluorobenzyl group could influence the Lewis acidity of the metal center, thereby affecting the reactivity and stereoselectivity of the alkylation process.

    A hypothetical application in asymmetric alkylation is presented in the table below:

    Catalyst ComponentRoleExpected Outcome
    This compoundChiral LigandInduces stereoselectivity
    Metal Precursor (e.g., Pd(OAc)₂)Active CatalystFacilitates the alkylation
    Substrate (e.g., a prochiral enolate)ReactantUndergoes enantioselective alkylation
    Alkylating AgentReactantProvides the alkyl group

    Building Block in Complex Organic Synthesis

    The pyrrolidine scaffold is a recurring motif in a multitude of natural products, many of which exhibit significant biological activity. The use of pre-functionalized pyrrolidines as building blocks can significantly streamline the synthesis of these complex molecules.

    The this compound unit could serve as a key intermediate in the synthesis of novel analogues of natural products. By incorporating this fluorinated moiety, medicinal chemists can systematically probe the structure-activity relationship of a drug candidate, potentially leading to improved potency, selectivity, or pharmacokinetic properties. For example, many alkaloids contain a pyrrolidine ring, and introducing the difluorobenzyl group could lead to new derivatives with altered biological profiles.

    The pyrrolidine ring of this compound can be a starting point for the construction of more complex heterocyclic systems. The nitrogen atom can be a nucleophile or can be functionalized to participate in various cyclization reactions. For instance, it could be a precursor for the synthesis of fused bicyclic systems like pyrrolizidines or indolizidines, which are also common cores in many alkaloids. The presence of the difluorobenzyl group would result in novel, fluorinated versions of these important heterocyclic scaffolds.

    Precursor for Advanced Materials (e.g., Ferroelectrics, Polymers)

    The unique properties of fluorinated organic compounds have led to their increasing use in materials science.

    While there is no direct evidence of this compound being used for this purpose, a closely related compound, 3,3-difluoropyrrolidine hydrochloride , has been reported as a precursor for the synthesis of hybrid organic-inorganic ferroelectric materials. Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them useful in a variety of electronic applications such as memory devices and sensors. The presence of the polar C-F bonds in the pyrrolidine ring is crucial for the ferroelectric properties of the resulting material.

    Given this precedent, it is plausible that this compound could also be explored as a component in the design of new ferroelectric materials. The additional difluorinated aromatic ring could lead to materials with enhanced properties, such as a higher Curie temperature or improved polarization.

    Furthermore, the pyrrolidine ring can be a monomer unit in polymerization reactions. The functionalization with the difluorobenzyl group could lead to polymers with interesting properties, such as high thermal stability, specific optical properties, or tailored solubility, making them potentially useful in a range of applications from specialty plastics to advanced coatings.

    Utility in Development of Novel Reaction Methodologies

    The pyrrolidine scaffold is a well-established "privileged" structure in organocatalysis, capable of promoting a wide range of asymmetric transformations with high efficiency and stereoselectivity. The utility of this compound in developing new reaction methodologies stems from the synergistic interplay between the catalytic capabilities of the pyrrolidine ring and the electronic influence of the 2,3-difluorobenzyl substituent.

    The pyrrolidine nitrogen can act as a Lewis base or, upon protonation, a Brønsted acid, and it can form enamines or iminium ions with carbonyl compounds, which are key intermediates in many organocatalytic reactions. The benzyl group at the 3-position provides steric bulk that can influence the stereochemical outcome of these reactions. The introduction of two fluorine atoms onto the benzyl ring significantly alters its electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This electronic perturbation can modulate the reactivity and selectivity of the pyrrolidine catalyst in several ways. nih.gov

    For instance, in reactions proceeding through an enamine intermediate, the electron-withdrawing nature of the 2,3-difluorobenzyl group can decrease the electron density at the pyrrolidine nitrogen. This can influence the nucleophilicity of the resulting enamine, potentially altering the reaction's substrate scope or selectivity profile compared to non-fluorinated analogues. Conversely, in reactions involving iminium ion formation, the electronic properties of the benzyl substituent can impact the electrophilicity of the iminium ion, thereby affecting the rate and efficiency of the reaction.

    The development of novel reaction methodologies could involve leveraging these electronic effects to control challenging transformations. For example, the unique steric and electronic environment provided by the this compound scaffold could be exploited in asymmetric Michael additions, Mannich reactions, or aldol (B89426) reactions, potentially leading to improved yields or stereoselectivities for specific substrates that are problematic for existing catalysts. Furthermore, the fluorinated benzyl group could engage in non-covalent interactions, such as dipole-dipole or anion-π interactions, with substrates or transition states, offering an additional handle for controlling the reaction pathway. The exploration of this compound in asymmetric catalysis could lead to the discovery of new, highly efficient catalytic systems for the synthesis of complex chiral molecules. nih.gov

    Development of Analytical Probes for Chemical Research

    The presence of two fluorine atoms in this compound makes it a prime candidate for development as a specialized analytical probe, particularly for applications utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique with several advantages, including a wide chemical shift range, high sensitivity, and the absence of background signals in most chemical and biological systems. nih.gov

    The two fluorine atoms at the 2- and 3-positions of the benzyl ring of this compound would give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine nuclei are highly sensitive to their local electronic environment. Any chemical or physical interaction that perturbs this environment will result in a change in the ¹⁹F NMR spectrum, such as a shift in the resonance frequency or a change in the signal's line shape. This principle can be harnessed to develop the molecule into a chemical probe for detecting and quantifying various analytes in solution, excluding biological fluids.

    For example, the pyrrolidine nitrogen can act as a binding site for metal ions or other Lewis acidic species. Upon binding, the electronic structure of the entire molecule, including the difluorobenzyl group, would be altered, leading to a measurable change in the ¹⁹F NMR signals. This would allow for the sensitive detection and quantification of the target analyte. The magnitude of the chemical shift change could be correlated with the concentration of the analyte, enabling quantitative analysis.

    Furthermore, the two distinct fluorine signals provide an internal reference, which can enhance the accuracy of measurements. The relative chemical shift difference between the two fluorine nuclei could be used as the analytical signal, minimizing the effects of external factors such as magnetic field drift. The spectroscopic properties of the 2,3-difluorobenzyl radical have been studied, providing foundational knowledge about the electronic characteristics of this moiety. idpublications.orgidpublications.org

    The development of this compound-based analytical probes could extend to the sensing of anions, where the pyrrolidinium (B1226570) ion could interact with anionic species, or to the monitoring of chemical reactions where the probe could be designed to interact with a specific reactant, intermediate, or product. The versatility of the pyrrolidine scaffold allows for further chemical modification to tailor the probe's selectivity and sensitivity for a specific analytical challenge in chemical research.

    Future Directions and Emerging Research Avenues for 3 2,3 Difluorobenzyl Pyrrolidine

    Development of More Sustainable and Efficient Synthetic Routes

    One promising direction is the use of palladium-catalyzed hydroarylation of pyrrolines. nih.gov This method allows for the direct formation of 3-aryl pyrrolidines from readily available precursors in a single step, representing a significant improvement over traditional methods. nih.gov Adapting this catalysis to use 2,3-difluorobromobenzene and N-protected pyrroline (B1223166) could provide a direct and efficient route to the target compound.

    Furthermore, embracing green chemistry principles, such as using environmentally benign solvents like water or employing catalyst-free conditions powered by microwave irradiation, will be crucial. researchgate.net Research into solid-phase multicomponent reactions, which simplify purification and reduce solvent use, also presents a sustainable pathway to novel heterocyclic compounds based on the pyrrolidine (B122466) framework. researchgate.net The development of enantioselective intramolecular aza-Michael reactions, catalyzed by chiral phosphoric acids, offers an efficient route to chiral fluorinated pyrrolidines, a strategy that could be adapted for the asymmetric synthesis of 3-(2,3-difluorobenzyl)pyrrolidine. nih.gov

    Table 1: Comparison of Potential Synthetic Strategies for 3-Aryl Pyrrolidines

    Strategy Key Features Potential Advantages for this compound Representative Research
    Pd-Catalyzed Hydroarylation Single-step reaction of N-alkyl pyrrolines with aryl bromides. High efficiency; direct access to drug-like molecules. nih.gov Gaunt Group, 2018 nih.gov
    Intramolecular aza-Michael Reaction Enantioselective cyclization of functionalized amides catalyzed by chiral acids. Access to enantiomerically pure fluorinated pyrrolidines. nih.gov Alcarazo Group, 2013 nih.gov
    Green MCRs Use of microwave irradiation, aqueous media, or catalyst-free conditions. Reduced environmental impact, shorter reaction times, simplified workup. researchgate.net Various, 2021 researchgate.net

    Exploration of Novel Reactivity and Transformation Pathways

    Beyond its synthesis, exploring the untapped reactivity of this compound is a key research frontier. A major avenue of exploration is the selective functionalization of C-H bonds, a transformative tool in modern organic synthesis for creating molecular diversity.

    Recent advances have enabled the direct α-arylation of the pyrrolidine ring using quinone monoacetals as oxidizing agents, a method that could be applied to introduce further complexity to the scaffold. nih.gov More ambitiously, the development of catalysts for remote C-H activation could allow for the selective functionalization of the benzyl (B1604629) ring or other positions on the pyrrolidine core, guided by the existing functionalities. acs.org For instance, directing groups can steer a metal catalyst to activate a specific C-H bond three or four atoms away, a feat that was previously extremely challenging. acs.org Such methods could be used to synthesize novel derivatives of this compound with unique substitution patterns. acs.orgfrontiersin.org

    The pyrrolidine ring itself can undergo fascinating transformations. Studies on related prolinol derivatives treated with deoxyfluorinating reagents like DAST have shown ring expansions to form fluorinated piperidines, proceeding through an aziridinium (B1262131) intermediate. rsc.org Investigating the reactivity of the this compound backbone under similar conditions could unveil pathways to new fluorinated heterocyclic systems with potentially valuable properties. rsc.org

    Integration into Hybrid Material Systems and Functional Architectures

    The unique structural and electronic properties of fluorinated compounds make this compound an attractive building block for advanced materials. A significant emerging area is the creation of chiral hybrid organic-inorganic materials. rsc.orgnih.gov

    Researchers have successfully synthesized chiral mesoporous silica (B1680970) frameworks by integrating pyrrolidine units directly into the siliceous structure. rsc.orgnih.gov These materials act as excellent heterogeneous catalysts for asymmetric reactions. rsc.orgnih.gov By analogy, this compound could be silylated and incorporated into such frameworks. The difluorobenzyl group would be expected to tune the material's properties, such as its hydrophobicity and electronic environment, potentially influencing its catalytic activity or adsorption characteristics.

    The functionalization of mesoporous silica nanoparticles (MSNs) with organic moieties is another area of intense research, particularly for applications in drug delivery and catalysis. academie-sciences.frnih.govnih.gov The isocyanate group, for example, can be grafted onto MSN surfaces and subsequently reacted with amines to covalently attach functional molecules. academie-sciences.fr A derivative of this compound could be anchored to MSNs, creating a functional architecture for targeted drug delivery, where the fluorinated motif could enhance interactions with biological targets. nih.gov

    Table 2: Potential Applications of Pyrrolidine-Based Hybrid Materials

    Material Type Pyrrolidine Role Potential Function Key Research Finding
    Chiral Mesoporous Silica Structural Building Block Heterogeneous Asymmetric Catalysis Pyrrolidine units integrated into the framework create stable, recyclable catalysts for Michael additions. rsc.orgnih.gov
    Functionalized MSNs Surface Moiety Targeted Drug Delivery, Catalysis Isocyanate-functionalized MSNs allow for covalent grafting of amine-bearing molecules, creating stable functional surfaces. academie-sciences.frnih.gov
    Luminescent Hybrid NPs Host for Emitters Dual-Emitting Probes Europium complexes can be post-functionalized onto silica nanoparticles already doped with a chromium complex for dual-emissive properties. ugr.es

    Advanced Computational Modeling for Predictive Design and Mechanistic Insights

    Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving both time and resources. For this compound, advanced computational modeling represents a crucial avenue for future exploration.

    Density Functional Theory (DFT) calculations can be employed to investigate and predict reactivity. For example, DFT studies have been used to understand the mechanism of complex cascade reactions and C-H activation pathways. acs.orgacs.org Similar calculations for this compound could elucidate the transition states of potential transformations, predict regioselectivity, and explain the influence of the difluorobenzyl group on the reactivity of the pyrrolidine ring.

    A compelling example of predictive modeling involves the use of benzylpyrrolidine and its fluorinated derivatives as structure-directing agents (templates) in the synthesis of microporous aluminophosphates (AlPOs). acs.org Computational studies have shown that the templating ability depends not just on the host-guest interaction energy but on the density of this interaction, which is a function of how well the template molecules can pack within the forming crystal pores. acs.org The study predicted that m-fluorobenzylpyrrolidine is a better template than benzylpyrrolidine itself, while o- and p-fluoro derivatives are poor templates due to steric repulsion. acs.org Applying this computational methodology to this compound could predict its efficacy in templating novel microporous materials.

    Table 3: Summary of Computational Findings on Fluorinated Benzylpyrrolidine Templates

    Template Molecule Predicted Templating Ability for AlPO-5 Rationale from Computational Modeling
    Benzylpyrrolidine (bp) Good Favorable packing and interaction energy within the AlPO-5 pores. acs.org
    o-Fluorobenzylpyrrolidine (oF) Poor Repulsion from the fluorine atom leads to poor packing density. acs.org
    m-Fluorobenzylpyrrolidine (mF) Excellent Higher electrostatic interactions with the framework and efficient packing. acs.org
    p-Fluorobenzylpyrrolidine (pF) Poor Repulsion from the fluorine atom leads to poor packing density. acs.org

    Synergistic Approaches in Multicomponent and Cascade Reactions

    Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly convergent synthetic strategies that enable the construction of complex molecules in a single operation. nih.govtandfonline.com These approaches are defined by their efficiency, atom economy, and ability to generate molecular diversity rapidly. The future synthesis of complex derivatives based on the this compound core will undoubtedly leverage these powerful methods.

    A prominent strategy for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. tandfonline.comacs.org Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde. A future MCR could involve the reaction of a proline derivative, 2,3-difluorobenzaldehyde (B42452), and an electron-deficient alkene to construct highly substituted pyrrolidine architectures in one pot. Such reactions are known to create multiple stereogenic centers with high diastereoselectivity. nih.gov

    Cascade reactions, where a single event triggers a sequence of intramolecular transformations, also hold immense potential. For example, a photoexcited palladium-catalyzed cascade reaction has been developed to synthesize chiral γ-lactams from dienes, which can then be reduced to the corresponding chiral pyrrolidines. acs.org Adapting such a cascade to incorporate a 2,3-difluorobenzyl moiety could provide a novel and enantioselective entry into complex pyrrolidine-based structures. The development of MCRs that build the pyrrolidine ring while simultaneously installing the 3-(2,3-difluorobenzyl) group would be a particularly elegant and efficient approach. ua.es

    Q & A

    What are the optimal synthetic routes for 3-(2,3-Difluorobenzyl)pyrrolidine?

    Level: Basic
    Methodological Answer:
    The synthesis typically involves nucleophilic substitution between 2,3-difluorobenzyl halides and pyrrolidine derivatives. For example:

    • Step 1: React 2,3-difluorobenzyl chloride with pyrrolidine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the benzylated intermediate .
    • Step 2: Purify via liquid-liquid extraction (ethyl acetate/water) and drying over anhydrous Na₂SO₄, followed by column chromatography (hexane/ethyl acetate gradient) .
    • Catalyst Optimization: Bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBrOP) and triethylamine can enhance coupling efficiency in multi-step syntheses, achieving yields >90% .

    How should researchers characterize this compound to confirm structural integrity?

    Level: Basic
    Methodological Answer:

    • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 3.5–4.5 ppm; fluorine coupling in ¹⁹F NMR) .
    • LCMS/HPLC: Confirm molecular weight via LCMS (e.g., [M+H]+ peaks) and assess purity using reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
    • X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

    How can low yields in the alkylation step of pyrrolidine derivatives be resolved?

    Level: Advanced
    Methodological Answer:
    Low yields often arise from steric hindrance or competing side reactions. Strategies include:

    • Solvent Optimization: Switch to DMF or THF to improve nucleophilicity of pyrrolidine .
    • Temperature Control: Perform reactions at 0°C to minimize undesired byproducts (e.g., over-alkylation) .
    • Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

    What role do fluorine atoms play in the biological activity of this compound?

    Level: Advanced
    Methodological Answer:

    • Lipophilicity Enhancement: Fluorine increases logP values, improving blood-brain barrier penetration in neurological studies .
    • Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in pharmacokinetic assays .
    • Target Binding: The 2,3-difluoro motif creates dipolar interactions with aromatic residues in enzyme active sites (e.g., MetAP-2 inhibition) .

    How can researchers address discrepancies between in vitro and in vivo efficacy data?

    Level: Advanced
    Methodological Answer:

    • Metabolic Profiling: Use liver microsome assays to identify metabolites causing in vivo instability .
    • Formulation Adjustments: Encapsulate the compound in liposomes to enhance bioavailability in animal models .
    • Dose Escalation Studies: Correlate plasma concentrations (via LC-MS/MS) with pharmacodynamic effects to refine dosing regimens .

    What structural analogs of this compound are critical for SAR studies?

    Level: Advanced
    Methodological Answer:

    • Fluorine Position Variants: Compare with 2,4- and 3,5-difluorobenzyl analogs to map steric/electronic effects on target binding .
    • Heterocycle Modifications: Replace pyrrolidine with azetidine or piperidine to assess ring-size impact on conformational flexibility .
    • Bioisosteric Replacements: Substitute benzyl with thiophene or pyridine moieties to evaluate π-π stacking interactions .

    What purification techniques are optimal for removing unreacted starting materials?

    Level: Basic
    Methodological Answer:

    • Liquid-Liquid Extraction: Separate polar impurities (e.g., unreacted pyrrolidine) using ethyl acetate and brine .
    • Flash Chromatography: Use silica gel with a hexane/ethyl acetate (70:30) gradient to isolate the product .
    • Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for high-purity crystals .

    How can enantiomeric resolution be achieved for chiral derivatives?

    Level: Advanced
    Methodological Answer:

    • Chiral Chromatography: Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate (R)- and (S)-isomers .
    • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation to control stereochemistry .
    • Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

    Key Notes

    • Advanced questions emphasize mechanistic analysis and experimental optimization.
    • Methodological answers integrate synthesis, characterization, and biological testing protocols.

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